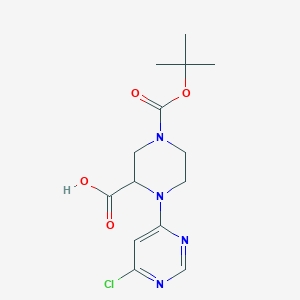

4-(6-Chloro-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

Description

4-(6-Chloro-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS: 203519-88-4) is a heterocyclic compound featuring a pyrimidine core substituted with chlorine at position 6 and a piperazine ring modified with tert-butyl and carboxylic acid ester groups. Its molecular formula is C₁₄H₂₀ClN₅O₄, and it has been utilized in medicinal chemistry as a synthetic intermediate, particularly in kinase inhibitor development . The tert-butyl ester group enhances stability and solubility, making it advantageous for handling in organic synthesis .

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(22)18-4-5-19(9(7-18)12(20)21)11-6-10(15)16-8-17-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBULWJVBGVUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001122885 | |

| Record name | 1,3-Piperazinedicarboxylic acid, 4-(6-chloro-4-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001122885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-03-0 | |

| Record name | 1,3-Piperazinedicarboxylic acid, 4-(6-chloro-4-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperazinedicarboxylic acid, 4-(6-chloro-4-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001122885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(6-Chloro-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyrimidine moiety and the tert-butyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and reduce costs .

Chemical Reactions Analysis

4-(6-Chloro-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(6-Chloro-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(6-Chloro-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and ultimately result in its observed biological activities .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Core Heterocycle Replacements

Ester Group Modifications

Key Research Findings

- Bioactivity : Chlorine at pyrimidine position 6 (as in the baseline compound) correlates with improved kinase inhibition in preclinical studies, while ethoxy or methylsulfanyl substituents may enhance blood-brain barrier penetration .

- Stability : Tert-butyl esters exhibit superior stability under acidic conditions compared to methyl esters, making them preferable for prolonged storage .

- Safety : Compounds with bulky substituents (e.g., 4-(3-Chloro-4-fluorophenyl)) show reduced cytotoxicity in vitro, likely due to decreased membrane permeability .

Biological Activity

The compound 4-(6-Chloro-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester is a derivative of piperazine and pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H21ClN4O4

- Molecular Weight : 356.80464 g/mol

- CAS Number : 1261230-01-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to hormones and neurotransmitters. The compound may influence GPCR signaling pathways, leading to alterations in intracellular calcium levels and cyclic AMP production, which are vital for numerous physiological processes .

- Anticancer Activity : Preliminary studies indicate that derivatives of piperazine and pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(6-Chloro-pyrimidin-4-yl)-piperazine have shown promising results in inducing apoptosis in cancer cells .

Anticancer Activity Case Studies

- Study on Leukemia Cell Lines :

- Breast Cancer Studies :

- Mechanistic Insights :

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | CEM (Leukemia) | <1 | Apoptosis induction via caspases |

| Anticancer Activity | U-937 (Leukemia) | <1 | Apoptosis induction via caspases |

| Anticancer Activity | MCF-7 (Breast Cancer) | 0.48 | p53 activation and caspase pathway |

Table 2: Chemical Structure Comparison

| Compound Name | Structure |

|---|---|

| This compound | Structure |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(6-Chloro-pyrimidin-4-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester?

Methodological Answer:

- Stepwise Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloropyrimidine intermediates react with piperazine derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .

- Key Parameters :

- Temperature : Maintain 0–25°C during coupling to prevent decomposition.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for isolating high-purity product .

- Yield Optimization : Reaction time and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to chloropyrimidine) are adjusted based on TLC or HPLC monitoring .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl (δ ~1.4 ppm) and chloropyrimidine (δ ~8.5 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H] = 411.2 g/mol) .

- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in piperazine-pyrimidine linkages .

Q. What are the stability considerations for storage and handling?

Methodological Answer:

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the tert-butyl ester group .

- Degradation Pathways :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

- Targeted Modifications :

- Pyrimidine Ring : Replace chlorine with other halogens (e.g., F, Br) or functional groups (e.g., –NH) to assess binding affinity to kinases or GPCRs .

- Piperazine Core : Introduce substituents (e.g., methyl, benzyl) to evaluate steric effects on target engagement .

- Biological Assays :

Q. What computational strategies are effective for predicting interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the piperazine-pyrimidine backbone .

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can contradictory data in reaction yields or biological activity be resolved?

Methodological Answer:

- Root-Cause Analysis :

- Synthetic Variability : Compare batch-specific impurities via LC-MS to identify side products (e.g., dechlorination or tert-butyl cleavage) .

- Biological Replicates : Validate activity in ≥3 independent assays to rule out experimental noise .

- Data Normalization : Use internal standards (e.g., housekeeping genes in qPCR) to control for variability in cellular assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.